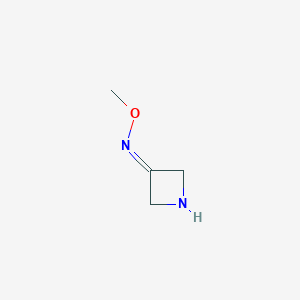

N-methoxyazetidin-3-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

N-methoxyazetidin-3-imine |

InChI |

InChI=1S/C4H8N2O/c1-7-6-4-2-5-3-4/h5H,2-3H2,1H3 |

InChI Key |

IBYIOHMUWBIKCY-UHFFFAOYSA-N |

Canonical SMILES |

CON=C1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of N Methoxyazetidin 3 Imine

Reactions at the Azetidine (B1206935) Ring

The reactivity of the azetidine ring in N-methoxyazetidin-3-imine is a focal point of its chemical transformations. The combination of ring strain and the electronic effects of the substituents predisposes the molecule to a variety of reactions that modify the core heterocyclic structure.

Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of strained heterocyclic systems like azetidines, as they lead to thermodynamically more stable, acyclic products. rsc.orgrsc.org These transformations can be initiated by either nucleophilic or electrophilic reagents.

Nucleophilic attack on the azetidine ring of this compound is anticipated to occur preferentially at the C2 or C4 positions, leading to cleavage of a C-N bond. The regioselectivity of this attack is influenced by steric and electronic factors. Generally, in the absence of activating groups, nucleophilic attack on an azetidinium salt occurs at the less substituted carbon. magtech.com.cn However, the presence of the 3-imine group, an electron-withdrawing moiety, could influence the electrophilicity of the ring carbons.

Activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, enhances the ring's susceptibility to nucleophilic attack. magtech.com.cn For this compound, the nitrogen atom is already part of an N-alkoxyamine linkage, which may affect its basicity and ability to be activated.

A plausible scenario involves the activation of the imine nitrogen by an acid, followed by intramolecular or intermolecular nucleophilic attack. Alternatively, a strong external nucleophile could directly attack a ring carbon. The regioselectivity would likely be a delicate balance between the steric hindrance at C2 and C4 and the electronic influence of the 3-imine substituent.

| Nucleophile | Proposed Product Structure | Reaction Conditions |

| Hydride (e.g., from NaBH4) | N-methoxy-3-aminomethyl-propylamine derivative | Acidic or neutral |

| Grignard Reagent (R-MgX) | N-methoxy-3-(1-aminoalkyl)propylamine derivative with new C-C bond | Anhydrous ether |

| Cyanide (e.g., KCN) | 3-(aminomethyl)-4-cyanobutylamine derivative | Acid catalysis |

This table presents hypothetical reaction outcomes based on general principles of azetidine chemistry, as direct experimental data for this compound is not available.

Electrophilic attack on this compound could potentially target either the imine nitrogen or the oxygen of the N-methoxy group. Protonation or Lewis acid coordination at the imine nitrogen would activate the C=N bond towards nucleophilic attack, which in some cases might be followed by ring cleavage.

Alternatively, electrophilic attack on the oxygen of the N-methoxy group could weaken the N-O bond, potentially leading to fragmentation pathways. While less common for simple N-alkoxyamines, in a strained system like azetidine, such a process could be feasible under specific conditions. Acid-catalyzed ring-opening of epoxides, a related strained heterocycle, proceeds through protonation of the oxygen, making it a better leaving group, and a similar principle could apply here. libretexts.orgyoutube.com

Ring-Expansion Reactions

Azetidines can undergo ring-expansion reactions to form larger, less strained heterocycles such as pyrrolidines or piperidines. These reactions often proceed through the formation of an intermediate that facilitates the insertion of one or more atoms into the ring. For instance, the reaction of aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion to yield azetidines, suggesting that a similar approach with a suitable one-carbon unit might expand the azetidine ring of this compound. nih.gov

A plausible pathway for the ring expansion of this compound could involve the reaction of the imine functionality. For example, reaction with a diazomethane (B1218177) derivative in the presence of a suitable catalyst could lead to the formation of a transient spirocyclic intermediate, which could then rearrange to a five-membered ring. Another possibility is a reaction cascade initiated by a three-component assembly, which has been shown to lead to divergent ring-expansion of 2-iminooxetanes. nih.gov

Functionalization of the Azetidine Nitrogen (N1)

The N-methoxy group on the azetidine nitrogen is a key functional handle. Reactions targeting this position would likely involve the N-O bond. Reductive cleavage of the N-O bond, for instance, using reagents like zinc in acetic acid or catalytic hydrogenation, would be expected to yield the corresponding N-unsubstituted azetidin-3-imine.

Alternatively, the nitrogen atom could potentially be quaternized with a reactive electrophile, although the electron-withdrawing nature of the oxygen atom may reduce its nucleophilicity compared to a simple N-alkyl azetidine. If quaternization is successful, the resulting azetidinium salt would be highly activated towards nucleophilic ring-opening.

Functionalization at the Azetidine Carbons (C2, C4)

Direct functionalization of the C2 and C4 positions of the azetidine ring in this compound would likely proceed via deprotonation to form an anion, followed by reaction with an electrophile. The acidity of the protons at C2 and C4 would be influenced by the adjacent nitrogen atom and the 3-imine group. The imine group, being electron-withdrawing, would be expected to increase the acidity of the protons at C2 and C4 relative to a simple N-alkoxyazetidine.

Base-mediated lithiation at the α-carbon of cyclic amines is a known method for their functionalization. nih.gov A similar strategy could potentially be applied to this compound, where a strong base like an organolithium reagent could deprotonate at C2 or C4. The resulting anion could then be trapped with various electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce new substituents at these positions. The regioselectivity of deprotonation would depend on the specific base used and the reaction conditions.

| Reagent System | Proposed Intermediate | Potential Product |

| 1. n-BuLi, 2. R-X | 2- or 4-lithio-N-methoxyazetidin-3-imine | 2- or 4-alkyl-N-methoxyazetidin-3-imine |

| 1. LDA, 2. PhCHO | 2- or 4-lithio-N-methoxyazetidin-3-imine | 2- or 4-(hydroxy(phenyl)methyl)-N-methoxyazetidin-3-imine |

This table illustrates hypothetical functionalization reactions based on known chemistry of related heterocyclic systems.

Cross-Coupling Reactions of Azetidine Derivatives

While the imine functionality is the most reactive site, the azetidine ring itself can be a substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgmdpi.com These reactions typically require a precursor, such as a halogenated or triflated azetidine, which can then be coupled with a variety of partners. For this compound, this would imply either starting from a functionalized precursor (e.g., 3-bromo-N-methoxyazetidine) before forming the imine, or developing methods to directly functionalize the C-H bonds of the azetidine ring.

Azetidine derivatives are valuable building blocks in medicinal chemistry, and their functionalization via cross-coupling has been an area of active research. Catalysts based on palladium, copper, nickel, and iron are commonly employed. beilstein-journals.orgmdpi.comrsc.org

Table 3: Representative Transition Metal-Catalyzed Coupling Reactions for Azetidine Scaffolds

| Reaction Name | Catalyst/Metal | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(OAc)₂) | Azetidinyl-halide/triflate + Organoboron reagent | C-C |

| Buchwald-Hartwig Amination | Palladium or Copper | Azetidinyl-halide/triflate + Amine | C-N |

| Sonogashira Coupling | Palladium/Copper | Azetidinyl-halide + Terminal alkyne | C-C (sp) |

| Hiyama Coupling | Palladium | Azetidinyl-halide + Organosilicon reagent | C-C mdpi.com |

| Heck Reaction | Palladium | Azetidinyl-halide + Alkene | C-C (sp²) |

These coupling reactions provide powerful methods for elaborating the azetidine core, allowing for the introduction of diverse substituents at specific positions, which is crucial for tuning the pharmacological properties of molecules based on this scaffold.

Spectroscopic and Advanced Characterization Methodologies in Azetidin 3 Imine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azetidine (B1206935) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and local electronic environment of each atom in N-methoxyazetidin-3-imine can be established.

In ¹H NMR, the protons on the azetidine ring are expected to appear in distinct regions. The methylene (B1212753) protons (at C2 and C4) adjacent to the nitrogen atom typically resonate in the range of δ 3.5-4.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, likely around δ 3.5-4.0 ppm. The proton attached to the imine carbon (C3), if present, would have a characteristic chemical shift further downfield.

In ¹³C NMR spectroscopy, the carbons of the azetidine ring exhibit characteristic shifts. The C2 and C4 carbons adjacent to the ring nitrogen are typically found in the range of δ 45-65 ppm. rsc.orgrsc.org The imine carbon (C=N) at the C3 position is significantly deshielded and would be expected to appear in the range of δ 150-170 ppm. The methoxy carbon would resonate around δ 50-60 ppm. Advanced techniques like ¹H-¹⁵N HMBC can be particularly useful for confirming the connectivity involving the nitrogen atoms, with typical ¹⁵N chemical shifts for azetidine nitrogens appearing between δ -315 and -351 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data are estimated based on typical values for related azetidine and imine structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | 3.5 - 4.5 | 45 - 65 |

| C4-H₂ | 3.5 - 4.5 | 45 - 65 |

| N-O-CH ₃ | 3.5 - 4.0 | 50 - 60 |

| C3 (C=N) | N/A | 150 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). chemguide.co.uk The fragmentation of this ion provides a unique fingerprint. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the strained azetidine ring and the loss of substituents. libretexts.orgwikipedia.org Common fragmentation patterns for amines and ethers can be informative. scienceready.com.au

Key expected fragmentation patterns include:

α-cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines, which could lead to the opening of the azetidine ring. wikipedia.org

Loss of methoxy group: A fragment corresponding to the loss of the -OCH₃ group (M⁺ - 31) would be a strong indicator of the N-methoxy moiety.

Ring cleavage: The strained four-membered ring can fragment in various ways, potentially leading to the loss of ethene (C₂H₄) or other small neutral molecules.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₄H₈N₂O) Molecular Weight: 100.12 g/mol

| Fragment Ion | m/z (mass/charge) | Description |

| [C₄H₈N₂O]⁺ | 100 | Molecular Ion (M⁺) |

| [C₃H₅N₂]⁺ | 69 | Loss of methoxy radical (•OCH₃) |

| [C₄H₈N]⁺ | 70 | Loss of N-methoxy group and rearrangement |

| [C₂H₄N]⁺ | 42 | Fragment from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peak would be the C=N stretching vibration of the imine group, which typically appears in the region of 1690-1640 cm⁻¹. libretexts.orguc.edu This strong absorption is a clear indicator of the imine functionality. Other important vibrations include the C-N stretching of the azetidine ring, which is usually found between 1250 and 1000 cm⁻¹. msu.edu The N-O stretching vibration of the N-methoxy group is expected in the 1000-800 cm⁻¹ range. Additionally, the C-H stretching vibrations of the methylene and methoxy groups would be observed in the 3000-2850 cm⁻¹ region. uc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Imine | C=N stretch | 1690 - 1640 | Medium to Strong |

| Azetidine | C-N stretch | 1250 - 1000 | Medium to Strong |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

| N-Methoxy | N-O stretch | 1000 - 800 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. acs.org While a crystal structure for this compound itself is not publicly available, analysis of related azetidine derivatives allows for an accurate prediction of its key structural features. rsc.orgresearchgate.net

Table 4: Predicted Structural Parameters for this compound from X-ray Crystallography Data are estimated based on values for related azetidine structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (ring) | 1.45 - 1.49 Å |

| Bond Length | C-C (ring) | 1.52 - 1.56 Å |

| Bond Length | C=N (imine) | 1.27 - 1.30 Å |

| Bond Length | N-O | 1.40 - 1.45 Å |

| Bond Angle | C-N-C (ring) | ~90° |

| Ring Conformation | Puckered | N/A |

Chiroptical Methods for Stereochemical Analysis

If this compound or its derivatives are synthesized in a chiral, non-racemic form, chiroptical methods become essential for determining the absolute configuration of the stereocenters. These techniques, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), measure the differential interaction of the molecule with left- and right-circularly polarized light. mdpi.com

The experimental data obtained from these methods are compared with theoretical spectra predicted through quantum chemical calculations for a known configuration (e.g., R or S). mdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. While these methods require the molecule to be chiral, they are powerful alternatives to X-ray crystallography, especially for non-crystalline samples, and can provide conformational information in solution. mdpi.com The application of these methods would be crucial for characterizing any enantiomerically enriched samples of substituted N-methoxyazetidin-3-imines.

Theoretical and Computational Investigations of Azetidin 3 Imines

Quantum Chemical Studies on Ring Strain and Stability of Azetidine (B1206935) Derivatives

Azetidines are characterized by a significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining feature that influences their chemical behavior, rendering them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org Quantum chemical calculations are instrumental in quantifying this strain energy and understanding its implications for molecular stability.

Computational models, such as Density Functional Theory (DFT), are employed to calculate the strain energy of the azetidine ring. These calculations typically involve comparing the energy of the cyclic molecule to that of a corresponding acyclic, strain-free reference compound. The calculated strain energy provides a quantitative measure of the thermodynamic instability imparted by the cyclic structure.

Table 1: Representative Calculated Strain Energies of Small Ring Heterocycles

| Heterocycle | Ring Size | Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

Note: The values presented are generalized from the literature and can vary depending on the computational method and the specific derivative being studied.

Computational Analysis of Reaction Mechanisms in Azetidine Synthesis and Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving the synthesis and transformation of azetidines. bham.ac.uk Theoretical models can map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathways. acs.org

For the synthesis of the azetidine core, computational studies have been used to explain the regioselectivity and stereoselectivity of various synthetic routes. acs.org For example, in cycloaddition reactions to form the azetidine ring, computational models can predict which constitutional isomers and stereoisomers will be preferentially formed by calculating the activation energies of the competing pathways. mit.edunih.gov Recent advancements have utilized computational screening to predict successful substrate pairings for photocatalyzed azetidine synthesis. mit.edu

In the context of N-methoxyazetidin-3-imine, computational analysis could be applied to investigate its formation, for instance, through the cyclization of a suitable precursor. The calculations would help in understanding the feasibility of the reaction, the role of catalysts, and the factors controlling the stereochemical outcome. Furthermore, the reactivity of the imine functionality and the strained ring in subsequent transformations could be modeled to predict potential reaction products and guide synthetic efforts. DFT calculations have been successfully used to understand the preference for 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of certain azetidines. nih.gov

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound is of fundamental interest as it governs the molecule's reactivity and physical properties. The presence of a strained four-membered ring, a polar imine group, and an N-methoxy substituent creates a unique electronic environment.

Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). In this compound, the HOMO is likely to have significant contributions from the nitrogen lone pairs and the imine pi-system, while the LUMO would be expected to be an antibonding orbital associated with the C=N bond.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to analyze the bonding in this compound. NBO analysis provides information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma vs. pi), and the extent of electron delocalization. This would be particularly insightful for understanding the nature of the bonds within the strained azetidine ring and the electronic interactions between the ring, the imine, and the N-methoxy group.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating potential for nucleophilic reactivity at the nitrogen atoms and the imine double bond. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, suggesting susceptibility to nucleophilic attack at the imine carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A moderate gap, indicating a balance between kinetic stability and chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | A significant dipole moment is expected due to the presence of electronegative nitrogen and oxygen atoms and the imine group. |

Note: These are predicted characteristics based on the general electronic properties of azetidines and related functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations. nih.govresearchgate.net The azetidine ring is not planar and can adopt a puckered conformation. The degree of puckering and the preferred conformation are influenced by the substituents on the ring.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformations (local minima). For this compound, this would involve studying the puckering of the azetidine ring and the rotational barriers around the N-O bond of the methoxy (B1213986) group and the C-N bond of the imine.

Molecular dynamics simulations provide a way to study the time-dependent behavior of the molecule. mdpi.com By simulating the motion of the atoms over time, MD simulations can reveal how the molecule flexes, vibrates, and changes its conformation. mdpi.com These simulations can provide insights into the flexibility of the azetidine ring and the dynamic interactions between the different functional groups. Such simulations have been used to study the conformational preferences of other azetidine-containing molecules. nih.gov

Table 3: Key Conformational Parameters for this compound

| Parameter | Description |

| Ring Puckering Angle | The angle that describes the deviation of the azetidine ring from planarity. |

| Dihedral Angles | The torsional angles around key bonds, such as the C-C and C-N bonds in the ring, and the N-O bond of the methoxy group. |

| Energy Barriers to Conformational Change | The activation energies required for the molecule to transition between different stable conformations. |

Q & A

Q. What are the standard synthetic routes for N-methoxyazetidin-3-imine, and how do reaction conditions influence yield?

Methodology :

- Nucleophilic substitution or ring-closing metathesis are common synthetic pathways. For example, azetidine ring formation via cyclization of β-amino alcohols under acidic conditions .

- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) to identify yield-controlling factors. For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack but risk side reactions .

- Validation : Characterize intermediates via NMR and LC-MS to confirm structural integrity.

Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the structure of this compound?

Methodology :

- ¹H NMR : Look for characteristic signals:

- Methoxy group (δ ~3.2–3.5 ppm, singlet).

- Azetidine ring protons (δ ~2.5–3.0 ppm, multiplet due to ring strain).

- IR : Confirm N-O stretching (1250–1150 cm⁻¹) and imine C=N (1640–1620 cm⁻¹) .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT simulations) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodology :

- Use flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- For high-purity isolates (>95%), employ preparative HPLC with a C18 column and aqueous acetonitrile mobile phase .

Advanced Research Questions

Q. How can computational models (e.g., PCM, DFT) predict the reactivity of this compound in solvent environments?

Methodology :

- Apply the polarizable continuum model (PCM) to simulate solvation effects. For anisotropic solvents (e.g., ionic liquids), adjust dielectric constants to match experimental conditions .

- Use DFT calculations (B3LYP/6-31G*) to map electron density around the imine group, identifying nucleophilic/electrophilic sites .

- Validation : Compare computational redox potentials with cyclic voltammetry data.

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodology :

- Conduct accelerated stability studies under controlled pH (1–14) and temperature (25–60°C). Monitor degradation via UV-Vis kinetics and identify products by HRMS .

- Use multivariate analysis to isolate pH-dependent degradation pathways (e.g., hydrolysis of the imine group vs. ring-opening).

- Triangulation : Cross-reference findings with independent studies using alternative analytical techniques (e.g., X-ray crystallography) .

Q. How can this compound be functionalized for targeted bioactivity studies, and what are the steric/electronic challenges?

Methodology :

- Post-synthetic modifications :

- Alkylation at the azetidine nitrogen using alkyl halides (steric hindrance may require bulky bases like LDA).

- Click chemistry (e.g., CuAAC) to append triazole groups for enhanced solubility .

- Challenges :

Methodological Considerations for Data Reliability

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

Methodology :

- Standardize protocols : Publish detailed synthetic procedures with exact stoichiometry, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .

- Interlab validation : Share samples with independent labs for round-robin testing and statistical analysis of yield/purity variance .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.